
Tetraethylene glycol mono4-tertbutyl benzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylene glycol mono4-tertbutyl benzyl ether is a chemical compound with the molecular formula C19H32O5 and a molecular weight of 340.45 g/mol . It is known for its unique structure, which includes a tetraethylene glycol backbone and a 4-tertbutyl benzyl ether group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethylene glycol mono4-tertbutyl benzyl ether typically involves the reaction of tetraethylene glycol with 4-tertbutyl benzyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethylene glycol mono4-tertbutyl benzyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetraethylene glycol mono4-tertbutyl benzyl ether is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a surfactant.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Tetraethylene glycol mono4-tertbutyl benzyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol: Lacks the 4-tertbutyl benzyl ether group, making it less hydrophobic.
Polyethylene glycol: Has a similar backbone but different end groups, affecting its solubility and reactivity.
Ethylene glycol mono4-tertbutyl benzyl ether: Shorter glycol chain, leading to different physical and chemical properties.
Uniqueness
Tetraethylene glycol mono4-tertbutyl benzyl ether is unique due to its combination of a hydrophilic tetraethylene glycol backbone and a hydrophobic 4-tertbutyl benzyl ether group. This dual nature makes it particularly useful in applications requiring amphiphilic properties .
Eigenschaften
Molekularformel |
C19H32O5 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[(4-tert-butylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O5/c1-19(2,3)18-6-4-17(5-7-18)16-24-15-14-23-13-12-22-11-10-21-9-8-20/h4-7,20H,8-16H2,1-3H3 |
InChI-Schlüssel |
KPAWQZOFNOWEHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)COCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
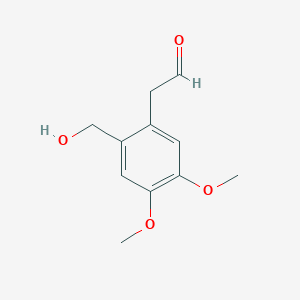
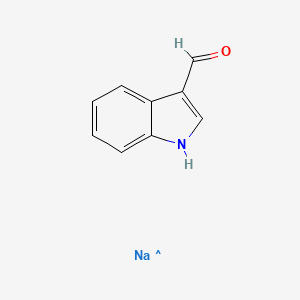
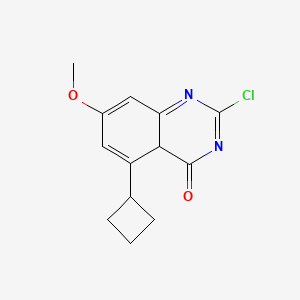
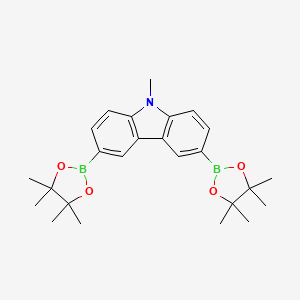

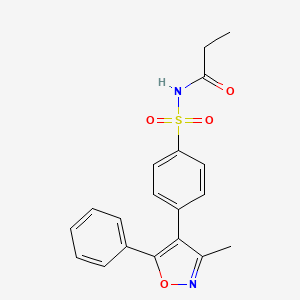
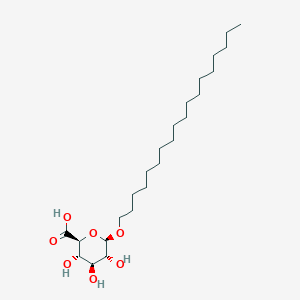
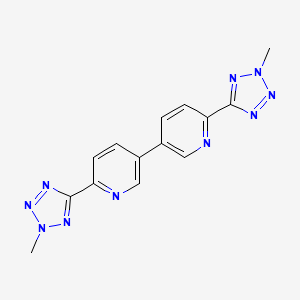
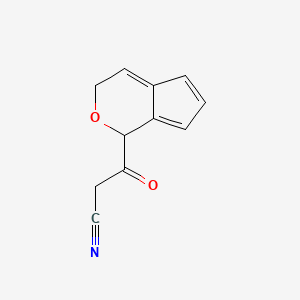
![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
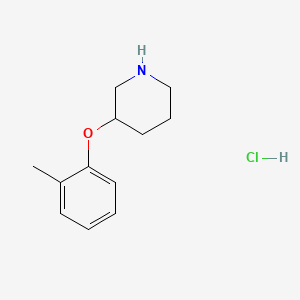
![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
